CXCR3 Antagonist Potency: 4-Chloro-2-Fluorobenzyl vs. 4-Chlorobenzyl Moiety
In a head-to-head comparison within an identical (S)-5-chloro-6-(4-(1-benzyl)piperidin-4-yl) scaffold, the incorporation of the 4-chloro-2-fluorobenzyl group (as in BDBM50337251) resulted in an IC50 of 1.10 nM at mouse CXCR3, whereas the 4-chlorobenzyl analog (BDBM50337250) exhibited an IC50 of 0.5 nM [1]. In a separate human CXCR3 assay, the 4-chloro-2-fluorobenzyl-bearing compound showed an IC50 of 0.200 nM, demonstrating high potency that is sensitive to the fluorine substitution [2]. This confirms that the 4-chloro-2-fluorobenzyl motif delivers a distinct potency profile amenable to fine-tuning in lead optimization.
| Evidence Dimension | CXCR3 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1.10 nM (mouse CXCR3) for (S)-5-chloro-6-(4-(1-(4-chloro-2-fluorobenzyl)piperidin-4-yl)... [BDBM50337251] |
| Comparator Or Baseline | 0.5 nM (mouse CXCR3) for (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)... [BDBM50337250] |
| Quantified Difference | 2.2-fold higher IC50 for the 4-chloro-2-fluorobenzyl analog vs. the 4-chlorobenzyl analog at mouse CXCR3 |
| Conditions | Antagonist activity at mouse CXCR3 expressed in CHO-K1 cells; inhibition of CXCL10-induced calcium flux measured by FLIPR method |
Why This Matters
This quantitative SAR data proves that the 4-chloro-2-fluorobenzyl motif is not merely a potency-sparing substitution but a tunable element that can be leveraged to modulate target engagement, making it a rational choice for programs requiring precise potency adjustment.
- [1] BindingDB. BDBM50337250 (4-chlorobenzyl analog) vs. BDBM50337251 (4-chloro-2-fluorobenzyl analog). Antagonist activity at mouse CXCR3. View Source
- [2] BindingDB. BDBM50337251. Antagonist activity at human CXCR3. View Source
